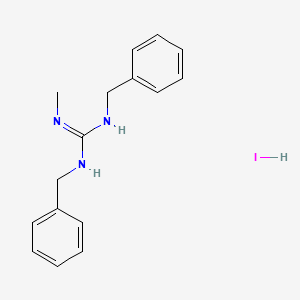
N,N'-dibenzyl-N''-methylguanidinehydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-dibenzyl-N’'-methylguanidinehydroiodide is a chemical compound that belongs to the class of guanidines It is characterized by the presence of two benzyl groups and one methyl group attached to the guanidine core, with hydroiodide as the counter ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzyl-N’‘-methylguanidinehydroiodide typically involves the reaction of N,N’-dibenzylguanidine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then isolated by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-dibenzyl-N’'-methylguanidinehydroiodide may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
N,N’-dibenzyl-N’'-methylguanidinehydroiodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: N,N’-dibenzyl-N’'-methylguanidine N-oxide.
Reduction: N,N’-dibenzyl-N’'-methylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
N,N’-dibenzyl-N’'-methylguanidinehydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N,N’-dibenzyl-N’'-methylguanidinehydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
N,N-dibenzylguanidine: Similar structure but lacks the methyl group.
N,N-dimethylguanidine: Contains two methyl groups instead of benzyl groups.
N,N’-dibenzyl-N’'-methylguanidine: Similar structure but without the hydroiodide counter ion.
Uniqueness
N,N’-dibenzyl-N’'-methylguanidinehydroiodide is unique due to the presence of both benzyl and methyl groups, which confer specific chemical properties and reactivity. The hydroiodide counter ion also influences its solubility and stability, making it distinct from other guanidine derivatives.
属性
分子式 |
C16H20IN3 |
|---|---|
分子量 |
381.25 g/mol |
IUPAC 名称 |
1,3-dibenzyl-2-methylguanidine;hydroiodide |
InChI |
InChI=1S/C16H19N3.HI/c1-17-16(18-12-14-8-4-2-5-9-14)19-13-15-10-6-3-7-11-15;/h2-11H,12-13H2,1H3,(H2,17,18,19);1H |
InChI 键 |
XVSVJCKBFBSIFW-UHFFFAOYSA-N |
规范 SMILES |
CN=C(NCC1=CC=CC=C1)NCC2=CC=CC=C2.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



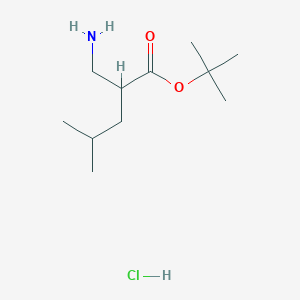
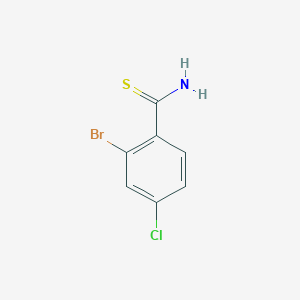
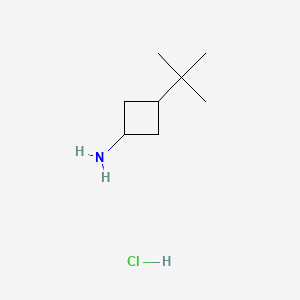

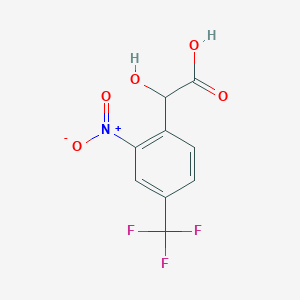
![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
![3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine](/img/structure/B13593023.png)
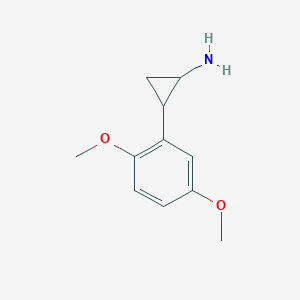
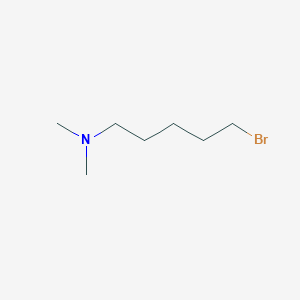


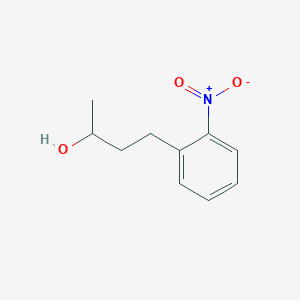
![1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13593057.png)
